Cas no 329912-47-2 (L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester)

L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester is a protected derivative of L-norvaline, featuring a tert-butoxycarbonyl (Boc) group and a methyl ester moiety. This compound is primarily utilized in peptide synthesis, where the Boc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild acidic conditions. The methyl ester enhances solubility and facilitates further modifications. Its structured design ensures compatibility with standard solid-phase and solution-phase peptide coupling strategies. The compound’s stability and well-defined reactivity make it a valuable intermediate for the preparation of complex peptides and bioactive molecules, particularly in pharmaceutical and biochemical research applications.
L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester structure
329912-47-2 structure
Product Name:L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester
CAS No:329912-47-2
MF:C11H19NO5
MW:245.272263765335
CID:4517333
PubChem ID:60153206
Update Time:2025-09-28

L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester
    • BITKFESLEDFJMG-QMMMGPOBSA-N
    • methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate
    • Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-oxopentanoate
    • G90396
    • 329912-47-2
    • SCHEMBL165346
    • (S)-methyl 2-((tert-butoxycarbonyl)amino)-4-oxopentanoate
    • Inchi: 1S/C11H19NO5/c1-7(13)6-8(9(14)16-5)12-10(15)17-11(2,3)4/h8H,6H2,1-5H3,(H,12,15)/t8-/m0/s1
    • InChI Key: BITKFESLEDFJMG-QMMMGPOBSA-N
    • SMILES: O(C(N[C@H](C(=O)OC)CC(C)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 245.12632271g/mol
  • Monoisotopic Mass: 245.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 81.7Ų

L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P027RQ7-1g
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-oxopentanoate
329912-47-2 97%
1g
$224.00 2024-05-05
1PlusChem
1P027RQ7-5g
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-oxopentanoate
329912-47-2 97%
5g
$783.00 2024-05-05
1PlusChem
1P027RQ7-10g
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-oxopentanoate
329912-47-2 97%
10g
$1316.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1843035-100mg
(S)-Methyl 2-((Tert-butoxycarbonyl)amino)-4-oxopentanoate
329912-47-2
100mg
¥377.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1843035-250mg
(S)-Methyl 2-((Tert-butoxycarbonyl)amino)-4-oxopentanoate
329912-47-2
250mg
¥790.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1843035-1g
(S)-Methyl 2-((Tert-butoxycarbonyl)amino)-4-oxopentanoate
329912-47-2
1g
¥2555.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1843035-5g
(S)-Methyl 2-((Tert-butoxycarbonyl)amino)-4-oxopentanoate
329912-47-2
5g
¥8947.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1843035-25g
(S)-Methyl 2-((Tert-butoxycarbonyl)amino)-4-oxopentanoate
329912-47-2
25g
¥29988.00 2024-05-19

Additional information on L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester

Introduction to L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester (CAS No. 329912-47-2)

The compound L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester, identified by its CAS number 329912-47-2, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and biochemical studies. This compound belongs to a class of molecules known for their structural complexity and potential biological activity. The presence of the N-(1,1-dimethylethoxy)carbonyl moiety and the methyl ester functional group at the 4-oxo position contributes to its unique reactivity and pharmacological profile.

Recent advancements in medicinal chemistry have highlighted the importance of such derivatives in the development of novel therapeutic agents. The structural framework of L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester exhibits features that make it a promising candidate for further investigation in various biological pathways. Specifically, the carbonyl group and ester functionalities provide multiple sites for interaction with biological targets, including enzymes and receptors, which are critical for drug efficacy.

In the realm of academic research, this compound has been studied for its potential role in modulating enzymatic activities relevant to neurological disorders. The N-(1,1-dimethylethoxy)carbonyl group, often referred to as an acetyl protecting group, is particularly noteworthy for its ability to enhance metabolic stability while maintaining bioavailability. This characteristic is especially valuable in drug design, where optimizing pharmacokinetic properties is essential for clinical success.

Moreover, the methyl ester moiety at the 4-oxo position introduces a level of flexibility that allows for further chemical modifications. This adaptability makes L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester a versatile scaffold for synthesizing analogs with tailored biological activities. Such derivatives could potentially address unmet medical needs by targeting specific disease mechanisms more effectively.

Current research trends indicate that compounds with similar structural motifs are being explored for their potential in treating conditions ranging from cancer to neurodegenerative diseases. The N-(1,1-dimethylethoxy)carbonyl group, in particular, has been implicated in enhancing drug solubility and improving oral bioavailability, which are critical factors in drug development. These properties make L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester an attractive candidate for further pharmacological evaluation.

The synthesis of this compound involves sophisticated organic chemistry techniques that require precise control over reaction conditions. The introduction of the methyl ester functionality at the 4-oxo position demands careful optimization to ensure high yield and purity. Advanced synthetic methodologies have enabled researchers to achieve this with increasing efficiency, paving the way for large-scale production and clinical trials.

In conclusion, L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester (CAS No. 329912-47-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, its importance in addressing complex medical challenges is likely to grow.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm